molecular formula C8H8BrNO2 B1585633 Ethyl 2-bromonicotinate CAS No. 53087-78-8

Ethyl 2-bromonicotinate

Cat. No. B1585633
CAS RN: 53087-78-8
M. Wt: 230.06 g/mol
InChI Key: QOFKYVXBHUEWBX-UHFFFAOYSA-N
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Description

Ethyl 2-bromonicotinate is an organic compound derived from nicotinic acid, which is a precursor to the vitamin niacin. It is a colorless liquid with a boiling point of 140-141 °C and a melting point of -20 °C. Ethyl 2-bromonicotinate is used as a reagent in organic synthesis and is used to produce a variety of compounds, including pharmaceuticals and other biologically active compounds. It is also used in the laboratory for various experiments, such as the synthesis of other compounds and the analysis of reaction mechanisms.

Scientific Research Applications

  • Crystal Structure Analysis : Ethyl 2-bromonicotinate is used in crystallography to study the structure of various compounds. For instance, the crystal structures of 5-bromonicotinic acid ethyl acetate were analyzed using X-ray single-crystal diffraction and Monte Carlo structure solution methods (Aakeröy et al., 2001).

  • Chemistry Education : This compound is also utilized in chemistry education as a teaching case to enhance students' understanding of research studies in chemistry. It serves as a practical example to illustrate various concepts in chemical research (Han Li-rong, 2010).

  • Synthesis of Heterocycles : Ethyl 2-bromonicotinate is used in the synthesis of tri- and tetra-cyclic heterocycles, where it serves as a building block for radical cyclization reactions onto azoles. This process is important for creating new compounds with potential pharmaceutical applications (Allin et al., 2005).

  • Polymer Chemistry : The compound has applications in polymer chemistry, where it's used as a reactive intermediate. For example, brominated polymers derived from Ethyl 2-bromonicotinate are used to create water-soluble brush polymers and polyelectrolyte copolymers (Yuan et al., 2011).

  • Peptide Synthesis : In biochemistry, Ethyl 2-bromonicotinate is used in the synthesis of peptides, particularly those containing N-methyl amino acid residues. This has implications for the synthesis of complex biological molecules like proteins (Li-peng & Xu Cheng, 2000).

  • Medicinal Chemistry : It's also used in the synthesis of vasodilatory active nicotinate esters with amino acid function, which have potential therapeutic applications in cardiovascular diseases (Girgis et al., 2006).

  • Organometallic Chemistry : In organometallic chemistry, Ethyl 2-bromonicotinate is used to synthesize new ligands and coordination polymers, contributing to the development of novel materials with unique properties (Gwengo et al., 2012).

properties

IUPAC Name

ethyl 2-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFKYVXBHUEWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362859
Record name ethyl 2-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromonicotinate

CAS RN

53087-78-8
Record name ethyl 2-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TA Bryson, DM Donelson, RB Dunlap… - The Journal of …, 1976 - ACS Publications
Increased interestin nonradioactive labels for use as general biological probes had led us to develop efficient methods for labeling the nicotinamide (1) portion of NAD+(2). 1-3 We have …
Number of citations: 30 pubs.acs.org
L Hammas, S Touchet, S Adach… - European Journal of …, 2023 - Wiley Online Library
… An inextricable mixture was obtained in which MS analysis suggested the presence of starting materials 1a-b and the adduct 4a from ethyl 2-bromonicotinate 1a and ketones 4b-4c from …
Y Dinçoflaz - 2013 - open.metu.edu.tr
… After evoporation of solvent, ethyl 2-bromonicotinate (61) was obtained as light yellow oil (90… Ethyl 2-bromonicotinate (0.8 g, 3.5 mmol) was dissolved the mixture of THF (11 mL) and …
Number of citations: 4 open.metu.edu.tr
JD Vasta - 2015 - search.proquest.com
Collagens are essential structural proteins in all animals. The distinguishing feature of collagens is their triple helix, a motif in which three polypeptide chains are interwoven to form a …
Number of citations: 0 search.proquest.com

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